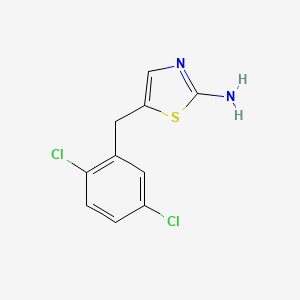

5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

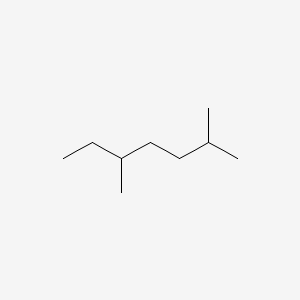

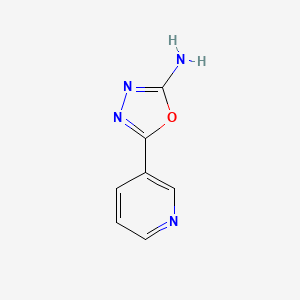

“5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine” is a complex organic compound. The “2,5-Dichloro-benzyl” part refers to a benzyl group (a phenyl ring attached to a CH2 group) that is dichlorinated, meaning it has two chlorine atoms attached at the 2nd and 5th positions . The “thiazol-2-ylamine” part refers to a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) attached to an amine group (NH2) at the 2nd position .

Molecular Structure Analysis

The molecular structure of “5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine” would likely be complex due to the presence of multiple functional groups and the dichlorination of the benzyl group .

科学的研究の応用

Synthesis and Properties

5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine is involved in various synthesis processes. For example, it reacts with primary and secondary amines, leading to the substitution of the chlorine atom in the benzoquinone ring by an amino group. The synthesized compounds exhibit specific chemical, spectroscopic, and electrochemical properties (Utinan et al., 1991).

Antimicrobial Activity

Several derivatives of 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine have been synthesized and tested for their antimicrobial properties. These compounds display activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal species like Aspergillus niger and Candida albicans (Badiger et al., 2013).

Anthelmintic and Anti-inflammatory Activities

Thiazole derivatives, including those with 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine structure, have shown promising anthelmintic and anti-inflammatory activities in scientific studies. These activities were observed in synthesized compounds following specific reaction processes (Shetty et al., 2010).

Anticonvulsant Activity

Research has been conducted on the synthesis of 2-aminobenzothiazole derivatives, including those related to 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine, for their potential anticonvulsant activities. These studies aim to develop new, effective anticonvulsant drugs with lower toxicity (Singh et al., 2022).

Antifungal Agents

Compounds derived from 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine have been synthesized and assessed for their potential as antifungal agents. These studies include the evaluation of their effectiveness against various fungal species (Narayana et al., 2004).

Antibacterial Agents

Novel derivatives of 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine have been created for their potential use as antibacterial agents. These compounds have shown a broad spectrum of antibacterial activity against different microorganisms in vitro (Borad et al., 2015).

Cytotoxic Activity

Derivatives of 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine have been synthesized and tested for their cytotoxic activities against specific cell lines, contributing to the development of potential therapeutic agents (Gomha & Khalil, 2012).

特性

IUPAC Name |

5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c11-7-1-2-9(12)6(3-7)4-8-5-14-10(13)15-8/h1-3,5H,4H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXIGOUTTGOBQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC2=CN=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352047 |

Source

|

| Record name | 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine | |

CAS RN |

405921-35-9 |

Source

|

| Record name | 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1361389.png)